molecular formula C21H19N3O5 B6545822 ethyl 2-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate CAS No. 946255-48-7

ethyl 2-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate

Cat. No.: B6545822
CAS No.: 946255-48-7
M. Wt: 393.4 g/mol
InChI Key: XUCZOGYJHGTZDM-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms

Safety and Hazards

The safety and hazards associated with a compound depend on its specific chemical properties. It’s important to handle all chemicals with appropriate safety precautions, and to consult Material Safety Data Sheets (MSDS) or other safety resources for specific information .

Future Directions

The future directions for research on a specific compound would depend on its current applications and the results of ongoing research. This could include developing new synthetic methods, exploring new applications, or investigating the compound’s mechanism of action in more detail .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine ring, followed by the introduction of the methoxy and phenyl groups. The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone or a diester.

    Introduction of Substituents: The methoxy and phenyl groups are introduced through electrophilic aromatic substitution reactions.

    Esterification: The benzoic acid derivative is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale batch or continuous flow processes. The reaction conditions would be optimized for yield and purity, often involving high-pressure reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to an alcohol or to reduce the pyridazine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are used under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient due to its unique structure and potential biological activity.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique chemical properties make it a candidate for the development of new materials with specific functionalities.

Comparison with Similar Compounds

Ethyl 2-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate can be compared with other similar compounds such as:

    Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound also features a heterocyclic ring and is used in similar applications.

    4-ethyl-2-methoxyphenol: Another compound with a methoxy group and aromatic ring, used in different chemical reactions and applications.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which make it suitable for a wide range of applications.

Properties

IUPAC Name

ethyl 2-[(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5/c1-3-29-21(27)15-11-7-8-12-16(15)22-20(26)19-17(28-2)13-18(25)24(23-19)14-9-5-4-6-10-14/h4-13H,3H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCZOGYJHGTZDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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